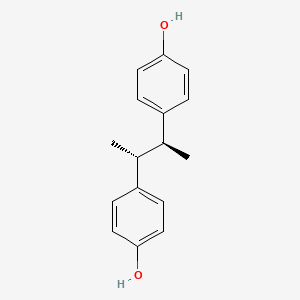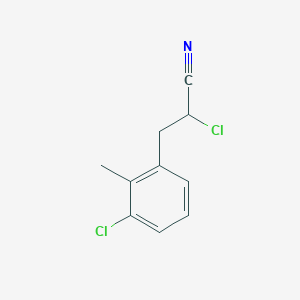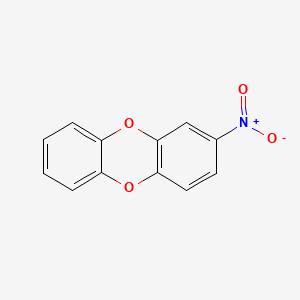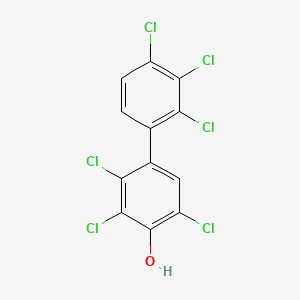
2,2',3,3',4',5-Hexachloro-4-biphenylol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2',3,3',4',5-Hexachloro-4-biphenylol is a member of biphenyls and a trichlorobenzene.
科学的研究の応用
Antiestrogenic Activity
2,2',3,3',4',5-Hexachloro-4-biphenylol has been studied for its antiestrogenic activity. Research has found that this compound, along with other hydroxylated polychlorinated biphenyls (PCBs), exhibits minimal binding to estrogen receptors and does not induce proliferation of estrogen-responsive cells. These findings suggest potential antiestrogenic effects, which could be significant in the context of endocrine disruption research (Moore et al., 1997).
Synthesis and Characterization
The synthesis and characterization of hydroxylated PCBs, including 2,2',3,3',4',5-Hexachloro-4-biphenylol, have been extensively studied. These compounds have been identified in human serum, indicating their relevance to human health and environmental studies. Understanding their synthesis and properties is crucial for assessing their potential biological and environmental impacts (Safe et al., 1995).
Structure-Activity Relationships
Research on the structure-activity relationships of hydroxylated PCBs, including 2,2',3,3',4',5-Hexachloro-4-biphenylol, helps in understanding their estrogenic and antiestrogenic activities. This research is vital for determining how structural variations impact their biological activity, which is crucial for risk assessment and environmental health studies (Connor et al., 1997).
Environmental and Biological Impacts
Studies have shown that compounds like 2,2',3,3',4',5-Hexachloro-4-biphenylol can impact environmental and biological systems. For instance, their metabolism in human hepatic microsomes and their presence in environmental samples like marine sediments and urban wastewaters have been the subject of research. Understanding these impacts is essential for environmental protection and public health (Schnellmann et al., 1983), (Agüera et al., 2003).
Photocatalytic Oxidation Studies
The compound's susceptibility to photocatalytic oxidation has been researched, providing insights into how it can be degraded in environmental settings. This research is crucial for developing methods to mitigate the environmental impact of PCBs and similar compounds (Wong et al., 2004).
特性
CAS番号 |
158076-62-1 |
|---|---|
製品名 |
2,2',3,3',4',5-Hexachloro-4-biphenylol |
分子式 |
C12H4Cl6O |
分子量 |
376.9 g/mol |
IUPAC名 |
2,3,6-trichloro-4-(2,3,4-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-6-2-1-4(8(15)10(6)17)5-3-7(14)12(19)11(18)9(5)16/h1-3,19H |
InChIキー |
GBRSRHQBVBUJCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl)Cl |
正規SMILES |
C1=CC(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl)Cl |
その他のCAS番号 |
158076-62-1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide](/img/structure/B1201267.png)
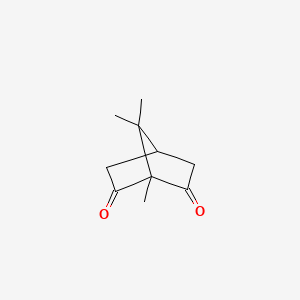
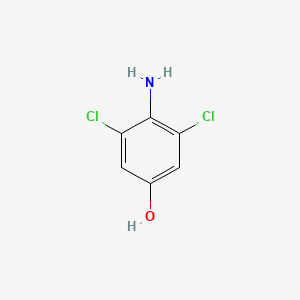
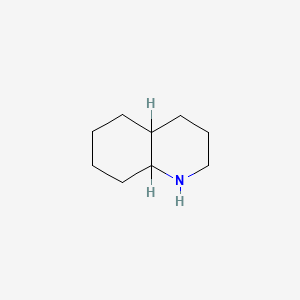
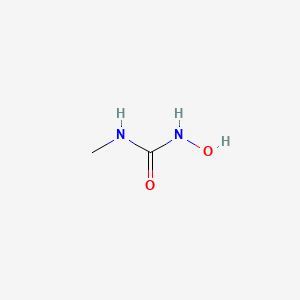

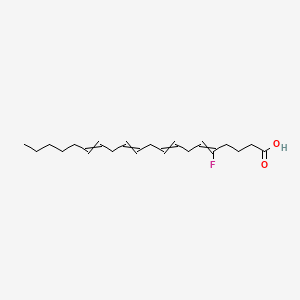
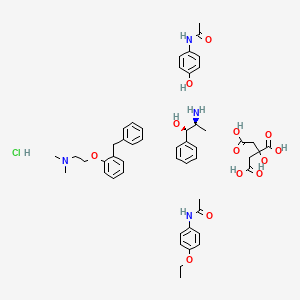
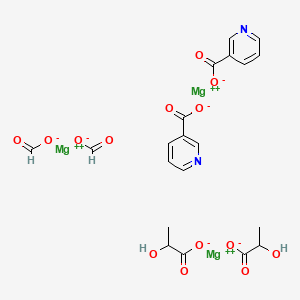
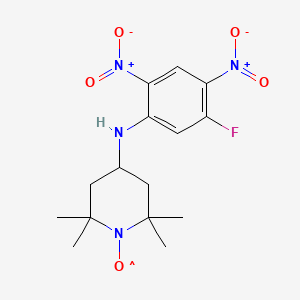
![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B1201286.png)
